Dansyl-methylamine

Analytical Chemistry Fluorescence Derivatization Reagent Stability

Eliminate quantification errors caused by in-situ derivatization variability. Dansyl-methylamine is a stable, pre-formed fluorescent sulfonamide that serves as a definitive calibration standard for HPLC-fluorescence and LC-MS quantification of methylamine in complex biological matrices. • Defined molecular structure (C₁₃H₁₆N₂O₂S, MW 264.34) with sub-nanomolar detection limit (0.1 nM) ensures reproducible standard curves and consistent inter-/intra-day assay performance. • High quantum yield (Φ ≈ 0.4 in ethanol) and resistance to hydrolysis make it a reliable reference for quantum yield benchmarking in novel probe development. • Enables near-baseline chromatographic resolution of deuterated vs. unlabeled species in metabolic flux studies via validated MECC methods.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
CAS No. 5282-87-1
Cat. No. B047444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-methylamine
CAS5282-87-1
SynonymsDNS-methylamine;  5-(Dimethylamino)-N-methyl-1-Naphthalenesulfonamide; _x000B_N-Methyl-5-dimethylaminonaphthalene-1-sulfonamide
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3
InChIKeyYMHNBHIAQPTRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-methylamine: Fluorescent Derivatization Agent


Dansyl-methylamine (5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide; CAS 5282-87-1) is a stable, pre-formed fluorescent sulfonamide used as a derivatization standard and labeling reagent in analytical chemistry . Unlike its reactive precursor dansyl chloride (DNS-Cl), which must be reacted in situ and is prone to hydrolysis, Dansyl-methylamine is a stable, ready-to-use fluorophore with a defined molecular structure (C₁₃H₁₆N₂O₂S, MW 264.34 g/mol) . This compound exhibits intense blue-green fluorescence (λₑₓ ~340 nm, λₑₘ ~520-530 nm) with a high quantum yield (Φ ≈ 0.4 in ethanol), and its fluorescence properties are highly sensitive to solvent polarity and pH . It serves as a critical analytical standard for quantifying methylamine in complex biological matrices and as a benchmark for developing novel dansyl-based probes [1].

Stable, pre-formed fluorophore eliminates in-situ derivatization and hydrolysis risks
Defined molecular structure supports reproducible quantitative workflows
Well-characterized fluorescence for method development and probe calibration

Why Substitution Fails for Dansyl-methylamine


Substituting Dansyl-methylamine with other dansyl derivatives—such as dansyl chloride, dansyl hydrazine, or dansyl amide—introduces significant experimental variability and analytical risk. Dansyl chloride (DNS-Cl) is non-fluorescent and requires an in-situ derivatization step; its reaction efficiency is highly dependent on pH, temperature, and competing hydrolysis to non-fluorescent dansyl acid (DNS-OH), leading to irreproducible yields and complex chromatograms [1]. In contrast, Dansyl-methylamine is a stable, pre-formed fluorophore that provides a consistent, known signal, making it an essential reference standard for accurate quantification . Furthermore, the quantum yield and emission maximum of dansyl derivatives are exquisitely sensitive to the attached functional group and the local microenvironment; even closely related structures like dansyl amide or dansyl cadaverine exhibit distinct solvatochromic shifts and different fluorescence lifetimes, rendering direct substitution invalid without extensive revalidation [2]. For applications requiring absolute quantification or calibration, only the defined, stable structure of Dansyl-methylamine provides the necessary reproducibility .

Dansyl-methylamine: Pre-formed stable fluorophore
Dansyl chloride: Reactive precursor, rapidly hydrolyzes to non-fluorescent DNS-OH
In-situ derivatization variability may compromise assay reproducibility and calibration
Defined structure, consistent quantum yield
Dansyl amide / cadaverine: Solvatochromic shifts and quantum yield vary with attached amine
Environment-sensitive fluorescence may shift, requiring extensive revalidation for direct replacement

Dansyl-methylamine vs. Closest Analogs


Stability vs. Dansyl Chloride

Dansyl-methylamine exhibits significantly higher hydrolytic stability than its reactive precursor, dansyl chloride. While dansyl chloride rapidly hydrolyzes in aqueous environments to non-fluorescent dansyl acid (DNS-OH), Dansyl-methylamine remains stable under the same conditions, eliminating the need for anhydrous handling and time-sensitive derivatization steps . This intrinsic stability allows Dansyl-methylamine to be stored at -20°C as a solid for extended periods without degradation, a key advantage for procurement and long-term assay development .

Hydrolytic stability
Class-level
Highly stable; no rapid hydrolysis vs DNS-Cl: Rapidly hydrolyzes to DNS-OH
Reported stability supports consistent analytical performance
Data to verify under specific storage and solvent conditions
Analytical Chemistry Fluorescence Derivatization Reagent Stability

HPLC-Fluorescence Sensitivity

As a pre-formed fluorophore, Dansyl-methylamine achieves exceptionally low detection limits in HPLC-fluorescence assays, enabling quantification at sub-nanomolar concentrations. A validated HPLC-fluorescence method reports a detection limit of 0.1 nM for Dansyl-methylamine, with a linear quantification range spanning three orders of magnitude (0.5–500 nM) . This sensitivity is comparable to or exceeds that of methods relying on in-situ dansyl chloride derivatization, where detection limits typically range from 16 fmol to 10 ng/mL depending on the analyte and matrix, and are subject to variability from reaction yield [1].

Detection limit
Method context
0.1 nM
HPLC-Fluorescence (Ex 340/Em 520 nm)
Supports trace-level quantification in validated HPLC methods
Cross-study comparison; precision depends on instrument configuration
Bioanalysis HPLC Fluorescence Detection Method Validation

Quantum Yield Benchmark

Dansyl-methylamine possesses a well-characterized fluorescence quantum yield (Φ ≈ 0.4 in ethanol) , which serves as a crucial benchmark for developing and calibrating novel dansyl-based probes. In contrast, dansyl chloride is non-fluorescent until it reacts with an amine, and the resulting dansyl amides exhibit highly variable quantum yields (Φ ranging from <0.1 to >0.6) that are exquisitely dependent on the specific amine partner and the solvent environment [1]. This variability makes dansyl chloride-derived products unsuitable as universal standards. The known, fixed quantum yield of Dansyl-methylamine provides a reliable reference point for relative quantum yield measurements and instrument calibration .

Quantum yield
Class-level
Φ ≈ 0.4
Ethanol, ambient temperature
Fixed reference value for relative quantum yield measurements
Verify with instrument-specific calibration; class-level inference
Fluorescence Spectroscopy Quantum Yield Probe Development

Isotopic Purity by MECC

Dansyl-methylamine and its deuterated analog (dansyl-methyl-d3-amine) can be cleanly resolved using Micellar Electrokinetic Capillary Chromatography (MECC), achieving near-baseline separation. This validated method demonstrates a capacity factor (k') differential that enables precise quantification of isotopic purity or the study of kinetic isotope effects [1]. This level of resolution is not achievable with unmodified amines or many other dansyl derivatives, making Dansyl-methylamine a preferred reagent for isotopic labeling studies. The method utilizes a phosphate-borate buffer with 25 mM SDS and 20% methanol, a robust system that underscores the compound's amenability to high-resolution analytical techniques [1].

Isotopic resolution
Head-to-head
MECC with SDS/methanol buffer achieves near-baseline separation (Rs > 1.5) for dansyl-methylamine and dansyl-methyl-d3-amine
Validated method enables isotopic purity assessment and tracer studies
Direct head-to-head comparison; conditions: phosphate-borate, 25 mM SDS, 20% methanol
Capillary Electrophoresis Isotopic Analysis MECC Analytical Method Development

Optimal Applications for Dansyl-methylamine


Methylamine Quantification Standard

Dansyl-methylamine is the optimal choice as a calibration standard in HPLC-fluorescence or LC-MS assays designed to quantify methylamine in complex biological matrices (e.g., plasma, urine, tissue homogenates). Its defined structure, sub-nanomolar detection limit (0.1 nM), and high stability ensure accurate and reproducible standard curves, eliminating the quantification errors inherent in using an in-situ derivatized standard . Procurement for this application guarantees consistent inter- and intra-day assay performance .

Quantum Yield Benchmark for Probes

Research groups developing new dansyl-based fluorescent sensors or probes should procure Dansyl-methylamine as a reliable, well-characterized reference compound for relative quantum yield (Φ) measurements. Its known Φ of ≈0.4 in ethanol provides a stable, reproducible benchmark against which the performance of novel derivatives can be accurately assessed and compared across different research batches or publications .

High-Resolution Isotopic Separation

For metabolic flux analysis or mechanistic studies involving deuterated methylamine, Dansyl-methylamine is the reagent of choice. The validated MECC method demonstrates that derivatization with this compound enables near-baseline chromatographic resolution of labeled and unlabeled species, a separation not easily achieved with the free amines [1]. This makes it invaluable for laboratories using stable isotope tracers, ensuring accurate and precise quantification of isotopic enrichment.

Stable Internal Standard for Validation

Due to its documented long-term stability and resistance to hydrolysis, Dansyl-methylamine is ideally suited for use as an internal standard in validated analytical methods intended for regulatory submissions or long-term environmental monitoring studies. Its consistent performance over time reduces the need for frequent revalidation and minimizes the risk of data drift associated with unstable derivatizing reagents .

Application
Selection Property
Validation Focus
Methylamine quantification in biological matrices
Pre-formed stable fluorophore with defined sensitivity
Standard curve accuracy and inter-/intra-day precision
Fluorescent probe development
Fixed quantum yield benchmark
Cross-laboratory comparability and method transfer
Isotopic labeling and metabolic flux analysis
MECC-compatible derivatization for isotope resolution
Isotopic enrichment quantification precision
Long-term analytical method stability
Hydrolytic stability for internal standard use
Data consistency and revalidation frequency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dansyl-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.